Bis((S)-4-methyl-4,5-dihydrooxazol-2-yl)methane
Overview
Description
Bis((S)-4-methyl-4,5-dihydrooxazol-2-yl)methane is a chiral compound featuring two oxazoline rings attached to a central methane carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis((S)-4-methyl-4,5-dihydrooxazol-2-yl)methane typically involves the reaction of (S)-4-methyl-4,5-dihydrooxazole with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product.
Industrial Production Methods: Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pH, and concentration of reactants. Catalysts may also be employed to enhance the reaction rate and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxazoline rings can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, alcohols, or thiols, often under mild conditions.
Major Products:
Oxidation: Oxidized derivatives of the oxazoline rings.
Reduction: Reduced forms of the oxazoline rings.
Substitution: Substituted oxazoline derivatives.
Scientific Research Applications
Chemistry: Bis((S)-4-methyl-4,5-dihydrooxazol-2-yl)methane is used as a ligand in asymmetric catalysis, aiding in the synthesis of chiral molecules with high enantioselectivity.
Biology: In biological research, this compound can be used to study enzyme mechanisms and protein-ligand interactions due to its chiral nature.
Industry: Used in the production of fine chemicals and pharmaceuticals, where its chiral properties are advantageous.
Mechanism of Action
The mechanism by which Bis((S)-4-methyl-4,5-dihydrooxazol-2-yl)methane exerts its effects is primarily through its role as a chiral ligand. It can coordinate with metal centers in catalytic cycles, influencing the stereochemistry of the resulting products. The molecular targets include various metal ions, and the pathways involved are typically those related to catalytic cycles in organic synthesis.
Comparison with Similar Compounds
Bis(phenylsulfonyl)methane: Used in similar catalytic applications but lacks the chiral oxazoline rings.
Bis(pyrazolyl)methane: Another ligand used in catalysis, with different electronic and steric properties.
Bis(diphenylphosphino)methane: A widely used ligand in coordination chemistry, differing in its phosphorus-containing structure.
Uniqueness: Bis((S)-4-methyl-4,5-dihydrooxazol-2-yl)methane is unique due to its chiral oxazoline rings, which provide distinct advantages in asymmetric catalysis. Its ability to induce high enantioselectivity in reactions makes it a valuable compound in the synthesis of chiral molecules.
Properties
IUPAC Name |
(4S)-4-methyl-2-[[(4S)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4,5-dihydro-1,3-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-6-4-12-8(10-6)3-9-11-7(2)5-13-9/h6-7H,3-5H2,1-2H3/t6-,7-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZVGYUGUKPQFF-BQBZGAKWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(=N1)CC2=NC(CO2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC(=N1)CC2=N[C@H](CO2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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